2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine 2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
Brand Name: Vulcanchem
CAS No.: 129297-23-0
VCID: VC0137872
InChI: InChI=1S/C73H135N3O22/c1-39-22-19-20-25-55(82)46(8)54(81)24-17-15-18-26-62(87)98-71(42(4)23-16-13-14-21-31-76-73(74)75)50(12)59(86)37-53(80)36-58(85)48(10)66(91)47(9)56(83)34-51(78)29-27-40(2)63(88)41(3)28-30-52(79)35-57(84)49(11)67(92)60(33-45(7)65(90)44(6)32-43(5)64(39)89)96-72-70(95)69(94)68(93)61(38-77)97-72/h30,34,39,41-44,46-50,53-61,64,66-72,77-86,88-95H,13-29,31-33,35-38H2,1-12H3,(H4,74,75,76)/b51-34?,52-30+,63-40?,65-45?/t39?,41?,42?,43?,44?,46?,47?,48?,49?,50?,53?,54?,55?,56?,57?,58?,59?,60?,61-,64?,66?,67?,68-,69+,70+,71?,72+/m1/s1
SMILES: CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O
Molecular Formula: C73H135N3O22
Molecular Weight: 1406.9 g/mol

2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine

CAS No.: 129297-23-0

Main Products

VCID: VC0137872

Molecular Formula: C73H135N3O22

Molecular Weight: 1406.9 g/mol

2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine - 129297-23-0

CAS No. 129297-23-0
Product Name 2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
Molecular Formula C73H135N3O22
Molecular Weight 1406.9 g/mol
IUPAC Name 2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
Standard InChI InChI=1S/C73H135N3O22/c1-39-22-19-20-25-55(82)46(8)54(81)24-17-15-18-26-62(87)98-71(42(4)23-16-13-14-21-31-76-73(74)75)50(12)59(86)37-53(80)36-58(85)48(10)66(91)47(9)56(83)34-51(78)29-27-40(2)63(88)41(3)28-30-52(79)35-57(84)49(11)67(92)60(33-45(7)65(90)44(6)32-43(5)64(39)89)96-72-70(95)69(94)68(93)61(38-77)97-72/h30,34,39,41-44,46-50,53-61,64,66-72,77-86,88-95H,13-29,31-33,35-38H2,1-12H3,(H4,74,75,76)/b51-34?,52-30+,63-40?,65-45?/t39?,41?,42?,43?,44?,46?,47?,48?,49?,50?,53?,54?,55?,56?,57?,58?,59?,60?,61-,64?,66?,67?,68-,69+,70+,71?,72+/m1/s1
Standard InChIKey REVXXNFNSJENNN-ZHNGWPLBSA-N
Isomeric SMILES CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(C/C=C(\CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)O)/O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O
SMILES CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O
Canonical SMILES CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O
Synonyms 54-deamino-54-guanidinomonazomycin
monazomycin B
PubChem Compound 6443998
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator